molecular formula C12H24N2O2 B2570255 Tert-butyl (3S,4S)-3-(dimethylamino)piperidine-4-carboxylate CAS No. 2550997-03-8

Tert-butyl (3S,4S)-3-(dimethylamino)piperidine-4-carboxylate

Cat. No. B2570255
CAS RN: 2550997-03-8
M. Wt: 228.336
InChI Key: LQADLEWKOBVRCS-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3S,4S)-3-(dimethylamino)piperidine-4-carboxylate, also known as TMC-18, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development.

Scientific Research Applications

Stereoselective Synthesis

  • The compound plays a crucial role in the stereoselective synthesis of piperidine derivatives, which are fused with oxygen heterocycles. This process involves reactions that lead to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which can undergo cyclization into cis-isomers of N-Boc piperidine derivatives (Moskalenko & Boev, 2014).

Intermediate in Bioactive Compound Synthesis

  • It acts as an intermediate in the synthesis of biologically active compounds like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. This compound, with a 1-methyl-1H-pyrazol-5-yl substituent, is formed via specific reactions involving tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate (Richter et al., 2009).

Catalysis in Acylation Chemistry

  • Polymethacrylates containing derivatives of this compound are effective catalysts in acylation chemistry. These materials are used in the acylation of tert-butanol with acetic anhydride to form tert-butyl acetate, demonstrating their potential in catalytic applications (Mennenga et al., 2015).

X-ray Diffraction Studies and Biological Evaluation

  • The compound has been synthesized and characterized using techniques like X-ray diffraction, showcasing its molecular structure and potential for use in biological evaluations. It's been tested for activities like antibacterial and anthelmintic effects (Sanjeevarayappa et al., 2015).

Synthesis of Small Molecule Anticancer Drugs

  • It serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. Various synthesis methods have been developed to optimize the production of compounds containing this chemical structure (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl (3S,4S)-3-(dimethylamino)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)9-6-7-13-8-10(9)14(4)5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQADLEWKOBVRCS-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNCC1N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCNC[C@H]1N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3S,4S)-3-(dimethylamino)piperidine-4-carboxylate

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